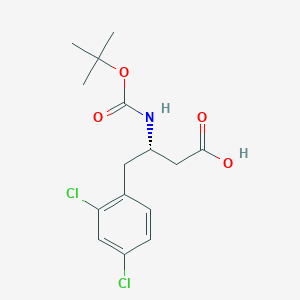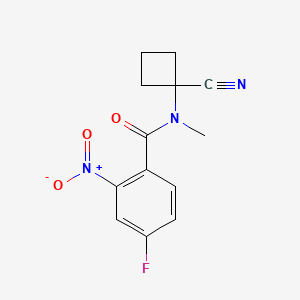![molecular formula C24H22FN3O2S B2810194 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897460-41-2](/img/structure/B2810194.png)
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a novel organic compound known for its intricate structure and potential applications in various fields of scientific research. This compound belongs to a class of quinoline derivatives and imidazothiazole compounds, which have been explored for their pharmacological and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves a multistep process that starts with the preparation of key intermediates. Common synthetic routes include:
Step 1: Preparation of 6-fluoro-2-methyl-3,4-dihydroquinoline
Subsequent cyclization forms the dihydroquinoline ring structure.
Step 2: Synthesis of imidazo[2,1-b]thiazole
This involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring.
Step 3: Coupling of intermediates
The final step involves the coupling of the quinoline and imidazothiazole intermediates through an ethanone linkage.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations to increase yield and purity. Techniques such as continuous flow synthesis and automated batch reactors are employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The fluoro and methoxy groups on the quinoline and imidazothiazole rings are susceptible to oxidation under acidic or basic conditions.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation reactions.
Substitution: Electrophilic substitution can occur on the aromatic rings, particularly at positions ortho to the fluoro and methoxy groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction Reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution Reagents: Halogenating agents (e.g., bromine, iodine)
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives
Reduction: Formation of hydroquinoline derivatives
Substitution: Formation of halogenated quinoline or imidazothiazole derivatives
Scientific Research Applications
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in treating cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: This compound has been shown to interact with enzymes and receptors involved in cellular signaling and metabolic pathways.
Pathways Involved: Modulation of signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial in cell proliferation and survival.
Comparison with Similar Compounds
1-(6-fluoro-2-methylquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(phenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
The addition of the fluoro group and the methoxyphenyl group adds unique electronic and steric properties that enhance its reactivity and biological activity.
Properties
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c1-15-3-4-17-11-18(25)7-10-22(17)28(15)23(29)12-19-14-31-24-26-21(13-27(19)24)16-5-8-20(30-2)9-6-16/h5-11,13-15H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSFRYJXQZJNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)OC)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)

![N-cyclohexyl-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2810115.png)



![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2810121.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)
![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)
